2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino) acetic acid in the presence of specific reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting PRMTs, which are involved in various cellular processes.
Mechanism of Action
The compound exerts its effects by inhibiting PRMTs, specifically PRMT1. It binds to the enzyme and prevents it from methylating arginine residues on histones and other proteins. This inhibition affects gene expression and can lead to reduced cell proliferation, particularly in cancer cells .
Comparison with Similar Compounds
2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide is unique due to its specific inhibition of PRMT1 with low micromolar potency. Similar compounds include:
(S)-N-(4-carbamimidoylbenzyl)-1-(2-(cyclopentyloxy)ethanoyl)pyrrolidine-2-carboxamide: Another PRMT inhibitor with a different structural framework.
2-[4-[4-(4-carbamimidoylphenyl)-1-piperazinyl]-1-piperidinyl]acetic acid: A compound with a similar amidine group but different overall structure.
These comparisons highlight the unique structural features and specific inhibitory activity of this compound.
Properties
Molecular Formula |
C16H15N5 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide |
InChI |
InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)14-8-12-7-11(16(19)20)5-6-13(12)21-14/h1-8,21H,(H3,17,18)(H3,19,20) |
InChI Key |
JUOBNLRIOAUTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)C(=N)N |
Origin of Product |
United States |
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